S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate
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Overview
Description
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate: is a chemical compound with the molecular formula C18H25NO4S and a molecular weight of 351.46 g/mol . It is also known by its systematic name S-[(1R,2R,4R)-4-(tert-butoxycarbonyl)-amino]-2-hydroxycyclohexyl] benzene-carbothioate . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate typically involves the following steps :
Protection of the Amino Group: The amino group of the cyclohexylamine is protected using to form the Boc-protected amine.
Hydroxylation: The cyclohexane ring is hydroxylated at the 2-position to introduce the hydroxyl group.
Thioester Formation: The hydroxylated Boc-protected amine is then reacted with to form the thioester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors , continuous flow systems , and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate: undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the thioester to a thiol using reducing agents like .
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed using (e.g., trifluoroacetic acid) to yield the free amine.
Scientific Research Applications
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate: has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate involves its interaction with specific molecular targets . The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The hydroxyl group and thioester linkage also play roles in its reactivity and binding properties.
Comparison with Similar Compounds
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate: can be compared with similar compounds such as :
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzene-carbothioate: Similar structure but different functional groups.
tert-butyl N-[(1R,3R,4R)-4-(benzoylsulfanyl)-3-hydroxycyclohexyl]carbamate: Different substitution pattern on the cyclohexyl ring.
Benzenecarbothioic acid, S-[(1R,2R,4R)-4-[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxycyclohexyl] ester: Different ester linkage.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C18H25NO4S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
S-[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22) |
InChI Key |
LHDLTHNHAQHWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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